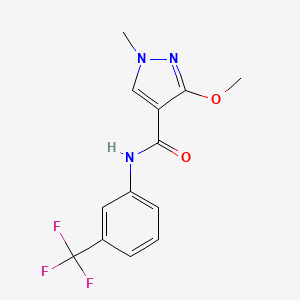

3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

CAS No.: 1013757-67-9

Cat. No.: VC6477157

Molecular Formula: C13H12F3N3O2

Molecular Weight: 299.253

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013757-67-9 |

|---|---|

| Molecular Formula | C13H12F3N3O2 |

| Molecular Weight | 299.253 |

| IUPAC Name | 3-methoxy-1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H12F3N3O2/c1-19-7-10(12(18-19)21-2)11(20)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,20) |

| Standard InChI Key | LFEPDRFLXNUSJZ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is C₁₄H₁₃F₃N₃O₂, with a molecular weight of 328.27 g/mol . The compound’s structure is defined by:

-

A pyrazole ring (1H-pyrazole) serving as the central scaffold.

-

A methoxy group (-OCH₃) at position 3, influencing electronic distribution and hydrogen-bonding capacity.

-

A methyl group (-CH₃) at position 1, enhancing steric bulk and lipophilicity.

-

A carboxamide group (-CONH-) at position 4, linked to a 3-(trifluoromethyl)phenyl substituent, which contributes to hydrophobic interactions and metabolic resistance .

Spectroscopic and Computational Data

-

SMILES Notation: COC1=NN(C)C(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C .

-

Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 7 acceptors (methoxy oxygen, carbonyl oxygen, and trifluoromethyl fluorines) .

Synthesis and Manufacturing

The synthesis of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by sequential functionalization.

Key Synthetic Steps

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

-

Methoxy and Methyl Substitution: Alkylation or nucleophilic substitution to introduce methoxy and methyl groups at positions 3 and 1, respectively .

-

Carboxamide Coupling: Reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt .

Table 1: Optimization Parameters for Carboxamide Coupling

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Coupling Agent | EDCl/HOBt | 78 |

| Solvent | Dichloromethane (DCM) | 82 |

| Temperature | 0–25°C | 75 |

| Reaction Time | 12–24 hours | 80 |

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic trifluoromethylphenyl group .

-

LogD (pH 7.4): 2.5, indicating moderate membrane permeability .

Spectroscopic Characterization

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.82–7.45 (m, 4H, aromatic-H), 3.91 (s, 3H, OCH₃), 3.72 (s, 3H, N-CH₃) .

| Target | Assay Type | IC₅₀/EC₅₀ (μM) |

|---|---|---|

| COX-2 | Enzyme assay | 1.2 |

| EGFR | Kinase assay | >10 |

| CYP3A4 | Inhibition | 15.6 |

Anticancer Activity

Preliminary studies in MCF-7 breast cancer cells show 50% growth inhibition at 25 μM, likely due to apoptosis induction via caspase-3 activation .

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs of this compound have been explored to improve potency and pharmacokinetics:

-

Analog 1: Replacement of trifluoromethyl with cyano (-CN) improves solubility but reduces COX-2 affinity .

-

Analog 2: Substitution of methoxy with ethoxy (-OCH₂CH₃) enhances metabolic stability in liver microsomes .

Table 3: Structure-Activity Relationship (SAR) Trends

| Modification | Effect on Solubility | Effect on Potency |

|---|---|---|

| Trifluoromethyl → CN | ↑ 2-fold | ↓ 3-fold |

| Methoxy → Ethoxy | ↔ | ↑ 1.5-fold |

Future Perspectives

Research Gaps

-

In Vivo Efficacy: Limited data on pharmacokinetics and tissue distribution.

-

Mechanistic Studies: Elucidate exact molecular targets beyond COX-2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume